molecular formula C10H9N3O3 B1451652 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944901-61-5

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1451652
M. Wt: 219.2 g/mol
InChI Key: HDECHAANEPCLLO-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,3-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through click chemistry, particularly the azide-alkyne Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with a methoxy (OCH3) substituent, and a carboxylic acid (COOH) group .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have acidic properties, and the presence of the methoxy group could influence the compound’s solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Structural Analysis and Derivative Synthesis : The structure of related compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been determined experimentally and through quantum-chemical calculations. This research includes the synthesis of various derivatives, highlighting the chemical versatility of these compounds (Shtabova et al., 2005).
  • Click Chemistry for Triazole Synthesis : A study demonstrated the efficient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of "click chemistry" in creating triazole compounds (J. Chen, S. Liu, & K. Chen, 2010).

Biological and Medicinal Research

  • Potential Pharmaceutical Applications : Compounds containing 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazole-5-one rings, including derivatives of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, show a wide spectrum of biological activity. Schiff bases of these compounds have numerous applications, most notably in pharmaceutical chemistry (Gürbüz et al., 2020).
  • Cholinesterase Inhibition : Research into S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrated significant cholinesterase inhibitory potential, suggesting potential therapeutic uses in related medical conditions (Arfan et al., 2018).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Studies have shown the effectiveness of triazole derivatives, including those related to 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, in inhibiting corrosion in metal environments. This demonstrates their potential use in materials science and industrial applications (Bentiss et al., 2009).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity : Research has focused on synthesizing various triazole derivatives with demonstrated antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Nagamani et al., 2018).

Future Directions

Research into triazole derivatives is ongoing, with many potential applications in medicinal chemistry and material science. Future studies might explore the synthesis of new derivatives and their potential biological activities .

properties

IUPAC Name

1-(3-methoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDECHAANEPCLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TV Sekh, OY Shyyka, NT Pokhodylo… - Synthetic …, 2021 - Taylor & Francis
A new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed. A set of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles was obtained in high …
Number of citations: 5 www.tandfonline.com
A Grillo, G Chemi, S Brogi, M Brindisi, N Relitti… - European Journal of …, 2019 - Elsevier
Polypharmacology approaches may help the discovery of pharmacological tools for the study or the potential treatment of complex and multifactorial diseases as well as for addictions …
Number of citations: 13 www.sciencedirect.com
S Butini, S Gemma - iris.unife.it
a​ Department of Biotechnology, Chemistry and Pharmacy, DoE Department of Excellence 2018-2022,​ University of Siena, via Aldo Moro 2, 53100 Siena, Italy; b​ Department of …
Number of citations: 0 iris.unife.it
R Savka, N Pokhodylo, M Obushak, V Pavlyuk
Number of citations: 0
НТ Походило - lpnu.ua
Untitled Page 1 Page 2 2 АНОТАЦІЯ Походило НТОрганічні азиди як зручні структурні блоки у синтезі нітрогеновмісних гетероциклів. – На правах рукопису. Дисертація на …
Number of citations: 2 lpnu.ua

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